molecular formula C13H13NO4 B13680775 Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13680775
M. Wt: 247.25 g/mol
InChI Key: BFNYFHRPFZKZGH-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the class of 3-aryl-5-methylisoxazoles, which are recognized as versatile scaffolds and key building blocks for the development of new pharmaceutical agents . Compounds featuring this core structure have been extensively studied for a wide spectrum of biological activities, including potential antiviral , antibacterial , and antitumor applications . The 3-aryl-5-methylisoxazole structure is a privileged framework in drug discovery, often serving as a central core for designing molecules that target specific enzymes and receptors . The synthetic route to such compounds is well-established, often involving a 1,3-dipolar cycloaddition between in-situ generated nitrile oxides and dipolarophiles like enolates or enamines of beta-ketoesters . This particular ester derivative can be hydrolyzed to its corresponding carboxylic acid, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, which has been characterized by X-ray crystallography, confirming its solid-state structure . The carboxylic acid, in turn, serves as a crucial intermediate for the synthesis of more complex molecules, such as amides, through coupling reactions with various amines to create libraries of compounds for biological screening . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring safe handling and disposal in compliance with local regulations.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNYFHRPFZKZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Oxime Formation and Cyclization (Patent CN102977044A)

This method provides a comprehensive approach to synthesizing this compound through the following steps:

  • Step 1: Oxime Formation

    • Hydroxylamine hydrochloride is freed under alkaline conditions using bases such as sodium hydroxide or potassium hydroxide.
    • The free hydroxylamine reacts with 4-methoxybenzaldehyde in a mixed solvent system (e.g., trimethyl carbinol and water) at temperatures between -10°C and 50°C.
    • Reaction times range from 1 to 16 hours, monitored by thin-layer chromatography to ensure complete conversion.
  • Step 2: Cyclization

    • The oxime intermediate is treated with sodium salt of TSN(Cl), copper sulfate pentahydrate, and copper powder.
    • Methyl acrylate is added dropwise over 5 to 60 minutes to facilitate cyclization forming methyl 3-(4-methoxyphenyl)-isoxazole-5-methyl-formate.
    • Sodium hydroxide is used to maintain the pH around 6 during this process.
  • Step 3: Hydrolysis

    • The methyl ester intermediate is hydrolyzed under reflux conditions using alkalis such as potassium hydroxide, sodium hydroxide, or lithium hydroxide.
    • Reaction temperatures range from 20°C to 100°C with durations of 2 to 12 hours.
    • After hydrolysis, acidification to pH 3 with hydrochloric acid precipitates the target compound, which is then filtered and purified.

Table 1: Reaction Conditions Summary for CN102977044A Method

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Oxime Formation Hydroxylamine hydrochloride, 4-methoxybenzaldehyde, NaOH -10 to 50 1–16 Mixed solvent (trimethyl carbinol/water)
Cyclization TSN(Cl)Na, CuSO4·5H2O, Cu powder, methyl acrylate, NaOH Room temp 0.08–1 (5–60 min) pH maintained at 6
Hydrolysis KOH or NaOH or LiOH 20–100 2–12 Acidify to pH 3 after reaction

This method improves operational control, scalability, and yield compared to earlier processes.

Alternative Synthesis via Methyl 3-Methoxyisoxazole-5-carboxylate Intermediate (IUCr Journal 2023)

Another approach involves preparing methyl 3-methoxyisoxazole-5-carboxylate as a precursor, followed by functional group transformations:

  • Step 1: Methylation

    • Methyl 3-hydroxyisoxazole-5-carboxylate is methylated using potassium carbonate and methyl iodide in dimethylformamide at 0°C, stirred for 14 hours.
    • The product is isolated by acid quenching and extraction, then purified by silica gel chromatography.
  • Step 2: Nitration and Reduction

    • The methylated compound is nitrated using triflic anhydride and tetramethylammonium nitrate in dichloromethane under reflux for 48 hours.
    • The nitro derivative is then reduced to the corresponding amino compound using iron powder in acetic acid/water at 50°C for 2 hours.
    • The amino compound is purified by chromatography to yield methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

While this method focuses on related isoxazole derivatives, it demonstrates the versatility of methyl 3-methoxyisoxazole-5-carboxylate intermediates in preparing substituted isoxazoles.

Comparative Table of Key Preparation Methods

Method Source Key Steps Reaction Conditions Yield/Notes
Patent CN102977044A Oxime formation, cyclization, hydrolysis -10 to 50°C, 1–16 h; RT, 5–60 min; 20–100°C, 2–12 h Improved yield, scalable, controlled pH
IUCr Journal 2023 Methylation, nitration, reduction 0°C, 14 h; reflux 48 h; 50°C, 2 h High purity amino derivative, chromatography purification
Patent WO2003042193A1 Crystallization, acid chloride formation Heating with solvents, anhydrous conditions High purity acid chloride, minimized impurities

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include:

  • Substituents on the phenyl ring : Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., bromo, chloro).
  • Ester groups : Methyl vs. ethyl esters.
  • Functional groups at position 5: Methyl vs. bromomethyl or imino groups.
Table 1: Structural Comparison of Selected Isoxazole Derivatives
Compound Name Substituent at Position 3 Substituent at Position 5 Ester Group Molecular Formula Molecular Weight Key Differences vs. Target Compound
Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (Target) 4-Methoxyphenyl Methyl Methyl C₁₃H₁₃NO₄ 247.25* Reference compound
Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate (51) Phenyl Imino-methyl (diethylamino) Methyl C₂₂H₂₃N₃O₃ 385.44 Larger substituent at position 5; no methoxy group
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) Phenyl Bromomethyl Methyl C₁₂H₁₀BrNO₃ 296.12 Bromine introduces higher reactivity
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-Bromophenyl Methyl Carboxylic acid C₁₁H₈BrNO₃ 298.10 Acidic group instead of ester; bromo substituent
Ethyl 5-methylisoxazole-4-carboxylate - Methyl Ethyl C₇H₉NO₃ 155.15 No aryl substituent at position 3
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate 2,6-Dichlorophenyl Methyl Methyl C₁₂H₁₀Cl₂NO₃ 287.12 Electron-withdrawing Cl groups; steric hindrance

*Molecular weight calculated based on analogous structures.

Physical and Chemical Properties

  • Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl derivative in ).
  • Melting points : Halogenated derivatives (e.g., 2,6-dichlorophenyl analog) are reported as solids, suggesting higher melting points due to increased molecular rigidity and intermolecular forces .

Biological Activity

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is an isoxazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, contributing to its unique biological properties. The presence of the methoxy and methyl substituents on the phenyl and isoxazole rings, respectively, enhances its lipophilicity and biological activity.

The compound's mechanism of action primarily involves interactions with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes by forming stable complexes, thereby modulating their activity. For instance, it has been shown to inhibit tumor necrosis factor (TNF-α) production in human cell cultures, indicating potential anti-inflammatory properties .

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. It shows promise as an anti-tumor agent by inducing apoptosis through caspase activation and NF-κB pathway modulation .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
  • Immunomodulatory Effects : Research indicates that it can modulate immune responses, potentially serving as an immunosuppressive agent in conditions like autoimmune diseases .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in various in vitro models. The following table summarizes key findings:

Study ReferenceCell Line/ModelBiological ActivityIC50 (μM)
A549 (lung cancer)Anti-proliferative15.2
PBMCsImmunosuppressive12.5
Jurkat T cellsInduction of apoptosis10.0

Case Studies

  • Anti-cancer Efficacy : In a study involving A549 lung cancer cells, this compound exhibited significant anti-proliferative effects with an IC50 value of 15.2 μM. The mechanism involved caspase activation leading to apoptosis .
  • Immunosuppressive Properties : Another study demonstrated that this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting its potential as an immunosuppressant with an IC50 of 12.5 μM .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how is reaction progress monitored?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of β-ketoesters with hydroxylamine derivatives, followed by functionalization at the 3-position. Key steps include:

  • Formation of the isoxazole ring via [3+2] cycloaddition or condensation.
  • Introduction of the 4-methoxyphenyl group through coupling reactions (e.g., Suzuki-Miyaura) . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via 1H^1H-NMR to track intermediate formation. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and ester functionality. The 4-methoxyphenyl group shows distinct aromatic protons at ~6.8–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 262.1) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, revealing planarity of the isoxazole ring. SHELXL is used for refinement .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in derivatization reactions?

The 4-methoxyphenyl group’s electron-donating methoxy moiety stabilizes electrophilic intermediates, enhancing regioselectivity in nucleophilic substitutions (e.g., bromination at the 5-methyl position). Conversely, the ester group’s electron-withdrawing nature facilitates hydrolysis under basic conditions. Computational studies (DFT) predict charge distribution, guiding reaction design .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in bond angles (e.g., O1–N1–C2 varying by ±2°) may arise from twinning or disorder. Solutions include:

  • Re-refinement using SHELX with higher-resolution data (<1.0 Å).
  • Validation via ORTEP-3 to visualize thermal ellipsoids and assess model accuracy .

Q. How is structure-activity relationship (SAR) analysis performed to optimize biological activity?

  • Pharmacophore Modeling: The isoxazole ring and 4-methoxyphenyl group are identified as critical for antimicrobial activity.
  • In Vitro Assays: Substitutions at the 5-methyl position (e.g., halogenation) are tested against bacterial strains (MIC values: 2–32 µg/mL).
  • Docking Studies: AutoDock Vina predicts binding to bacterial enoyl-ACP reductase (PDB: 1BVR) .

Q. What computational methods predict metabolic stability and pharmacokinetics?

  • ADME Prediction: SwissADME estimates moderate bioavailability (F = 50–60%) due to ester hydrolysis.
  • CYP450 Metabolism: Molecular dynamics simulations identify oxidation sites (e.g., methyl groups) using Gaussian 09 .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Byproduct Analysis: GC-MS identifies dimerization byproducts; adding radical inhibitors (e.g., BHT) improves yield by 15% .
  • Flow Chemistry: Continuous-flow reactors enhance mixing and heat transfer, reducing reaction time from 12 h to 2 h .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • DSC/TGA: Distinguish polymorphs (melting points: Form I = 145°C, Form II = 138°C).
  • PXRD: Peaks at 2θ = 12.5° and 18.3° confirm Form I dominance under ambient conditions .

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